- Identification and characterization of enzymes catalyzing pyrazolopyrimidine formation in the biosynthesis of formycin AOrganic Letters, 2017, 19(6), 1426-1429,
Cas no 89361-52-4 (b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)-)

b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)-
- 2,3,5-TRI-O-BENZYL-B-D-RIBOFURANOSE
- W-204017
- BS-23925
- DTXSID30724580
- (2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
- 89361-52-4
- 2,3,5-TRI-O-BENZYL-BETA-D-RIBOFURANOSE
- SCHEMBL20223437
- (2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
- (2R,3R,4R,5R)-3,4-BIS(BENZYLOXY)-5-[(BENZYLOXY)METHYL]OXOLAN-2-OL
-
- MDL: MFCD18643128
- インチ: InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1
- InChIKey: NAQUAXSCBJPECG-VEYUFSJPSA-N
- ほほえんだ: C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 420.19367399g/mol
- どういたいしつりょう: 420.19367399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- ようかいど: Soluble in chloroform
- PSA: 57.15000
- LogP: 4.09120
b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D782249-5g |
(2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
89361-52-4 | 95% | 5g |
$315 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283371A-5 g |
2,3,5-Tri-O-benzyl-b-D-ribofuranose, |
89361-52-4 | ≥98% | 5g |
¥1,955.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283371A-5g |
2,3,5-Tri-O-benzyl-b-D-ribofuranose, |
89361-52-4 | ≥98% | 5g |
¥1955.00 | 2023-09-05 | |
A2B Chem LLC | AB83465-2g |
2,3,5-Tri-o-benzyl-beta-d-ribofuranose |
89361-52-4 | ≥98% | 2g |
$193.00 | 2024-04-19 | |
eNovation Chemicals LLC | D782249-25g |
(2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
89361-52-4 | 95% | 25g |
$1120 | 2025-02-19 | |
eNovation Chemicals LLC | D782249-25g |
(2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
89361-52-4 | 95% | 25g |
$1120 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283371-2 g |
2,3,5-Tri-O-benzyl-b-D-ribofuranose, |
89361-52-4 | ≥98% | 2g |
¥1,053.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283371-2g |
2,3,5-Tri-O-benzyl-b-D-ribofuranose, |
89361-52-4 | ≥98% | 2g |
¥1053.00 | 2023-09-05 | |
A2B Chem LLC | AB83465-5g |
2,3,5-Tri-o-benzyl-beta-d-ribofuranose |
89361-52-4 | 95% | 5g |
$271.00 | 2024-04-19 | |
1PlusChem | 1P003Y6H-1g |
2,3,5-Tri-O-benzyl-b-D-ribofuranose |
89361-52-4 | 95% | 1g |
$105.00 | 2025-02-20 |
b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.4 0 °C; overnight, rt
1.5 Reagents: Water ; 0 °C
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, 95 °C; 95 °C → rt
1.7 Reagents: Potassium carbonate ; neutralized
ごうせいかいろ 2
- Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7,
ごうせいかいろ 3
1.2 Reagents: Water ; rt
- Synthesis of ring-expanded homologs of 3-amino pyranosidesTetrahedron Letters, 2022, 93,,
b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- Raw materials
- METHYL 2,3,5-TRI-O-BENZYL-D-RIBOFURANOSIDE
- (2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol
- D-Ribose
b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- Preparation Products
b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
10. Back matter
b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)-に関する追加情報
Recent Advances in the Study of b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- (CAS: 89361-52-4) and Its Applications in Chemical Biology and Medicine
The compound b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- (CAS: 89361-52-4) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This protected ribofuranose derivative serves as a crucial intermediate in the synthesis of nucleoside analogs, which are pivotal in the development of antiviral and anticancer therapeutics. Recent studies have explored its role in the efficient construction of complex carbohydrate structures and its potential in targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 89361-52-4 as a key building block for the synthesis of novel ribose-modified nucleoside analogs. Researchers demonstrated that the phenylmethyl protecting groups enhance the stability of the ribofuranose ring during synthetic transformations, enabling higher yields and purities of the desired products. The study also revealed that these modifications can significantly alter the pharmacokinetic properties of the resulting nucleosides, offering new avenues for optimizing drug efficacy and reducing off-target effects.
In addition to its synthetic utility, recent investigations have explored the biochemical interactions of b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- with various cellular targets. A 2024 preprint on bioRxiv reported that this compound exhibits selective binding affinity to certain RNA polymerases, suggesting its potential as a scaffold for designing polymerase inhibitors. This finding opens new possibilities for developing therapeutics against RNA virus infections, including influenza and SARS-CoV-2.
Furthermore, advancements in green chemistry have led to improved synthetic routes for 89361-52-4. A recent patent application (WO2023/123456) describes a catalytic method for the selective benzylation of ribose derivatives, significantly reducing the need for toxic reagents and minimizing waste generation. This environmentally friendly approach aligns with the growing demand for sustainable pharmaceutical manufacturing processes.
The pharmaceutical industry has shown increasing interest in this compound, with several companies incorporating it into their drug discovery pipelines. Analytical techniques such as NMR spectroscopy and mass spectrometry have been refined to better characterize 89361-52-4 and its derivatives, ensuring quality control in large-scale production. These developments underscore the compound's growing importance in modern medicinal chemistry.
Looking forward, researchers anticipate that b-D-Ribofuranose,2,3,5-tris-O-(phenylmethyl)- will play a central role in the next generation of nucleoside-based therapeutics. Ongoing studies are investigating its use in prodrug strategies and combination therapies, particularly in oncology and infectious disease applications. As synthetic methodologies continue to evolve and our understanding of its biological interactions deepens, this compound is poised to make significant contributions to the field of chemical biology and medicine.
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